molecular formula C9H15N B14558137 4,7,7-Trimethyl-2-azabicyclo[2.2.1]hept-2-ene CAS No. 62150-62-3

4,7,7-Trimethyl-2-azabicyclo[2.2.1]hept-2-ene

Cat. No.: B14558137
CAS No.: 62150-62-3
M. Wt: 137.22 g/mol
InChI Key: ALVGPRYHZBTZRG-UHFFFAOYSA-N
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Description

4,7,7-Trimethyl-2-azabicyclo[221]hept-2-ene is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,7-Trimethyl-2-azabicyclo[2.2.1]hept-2-ene typically involves the reaction of cyclopentadiene with imino-acetates in the presence of a Bronsted acid catalyst. . The reaction conditions often include low temperatures and specific chiral auxiliaries to ensure high selectivity and yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4,7,7-Trimethyl-2-azabicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include m-chloroperoxybenzoic acid (MCPBA) for oxidation, and various reducing agents such as lithium aluminum hydride (LiAlH4) for reduction . The reactions typically occur under controlled temperatures and may require specific solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions include epoxides, amines, and substituted derivatives of the original bicyclic structure. These products can be further utilized in various chemical and pharmaceutical applications.

Scientific Research Applications

4,7,7-Trimethyl-2-azabicyclo[2.2.1]hept-2-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7,7-Trimethyl-2-azabicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets. The nitrogen atom within the bicyclic structure can act as a nucleophile, participating in various chemical reactions. The compound can also interact with enzymes and receptors, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

4,7,7-Trimethyl-2-azabicyclo[2.2.1]hept-2-ene can be compared with other similar bicyclic compounds, such as:

The uniqueness of 4,7,7-Trimethyl-2-azabicyclo[22

Properties

CAS No.

62150-62-3

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

4,7,7-trimethyl-2-azabicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C9H15N/c1-8(2)7-4-5-9(8,3)6-10-7/h6-7H,4-5H2,1-3H3

InChI Key

ALVGPRYHZBTZRG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C=N2)C)C

Origin of Product

United States

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